DAPK Substrate Peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

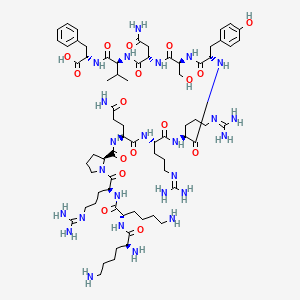

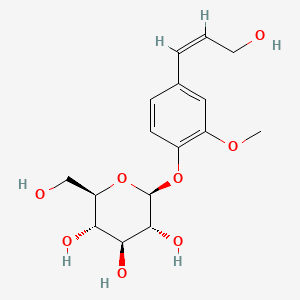

DAPK Substrate Peptide is a synthetic peptide substrate for death-associated protein kinase (DAPK), with a Km of 9 μM . It is used for research purposes .

Synthesis Analysis

The DAPK Substrate Peptide is synthesized and used for research purposes . It is a synthetic peptide substrate for DAPK . The sequence of the peptide is Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe .

Molecular Structure Analysis

The DAPK family, including DAPK, DRP-1, and ZIP-kinase (ZIPK), share significant homology within the common N-terminal kinase domain . DAPK exhibits the canonical kinase fold, consisting of a small, mostly β-stranded N-terminal domain, and a larger helix-rich C-terminal domain, which are connected by a hinge region .

Chemical Reactions Analysis

DAPK, DRP-1, and ZIPK are part of the calmodulin (CaM)-regulated kinase superfamily. They are regulated by calcium-activated CaM and by an inhibitory auto-phosphorylation within the domain .

Physical And Chemical Properties Analysis

The molecular formula of DAPK Substrate Peptide is C70H115N25O17 . Its molecular weight is 1578.82 . It is soluble to 1 mg/ml in water .

Aplicaciones Científicas De Investigación

Regulation of Cellular Activities

DAP-kinase (DAPK) is a Ca 2+ /calmodulin regulated Ser/Thr kinase that activates a diverse range of cellular activities . It is subject to multiple layers of regulation involving both intramolecular signaling, and interactions with additional proteins, including other kinases and phosphatases .

Induction of Death Pathways

DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . Among the substrates implicated in these processes, phosphorylation of PKD, Beclin 1, and the NMDA receptor has been reported .

Regulation of Cytoskeletal Functions

DAPK may also play a role in inhibiting cell blebbing through the regulation of cytoskeletal proteins such as tropomyosin , which plays a role in the formation and stabilization of stress fibers .

Interaction with Other Kinases

A role for the basic loop was shown in mediating an interaction between DAPK and ZIPK , an interaction that also leads to phosphorylation and activation of ZIPK by DAPK .

Involvement in Various Cellular Processes

DAP-kinase (DAPK or DAPK1) has been linked to the regulation of various cellular processes, including both caspase-dependent (i.e., apoptosis) and independent cell death, anoikis, autophagy, inflammation, cell adhesion, cell motility, and more .

Potential Therapeutic Targets

Small molecule inhibitors of DAPKs have potential as therapeutic targets against human diseases . This is due to the roles and regulatory mechanisms of DAPK family members and their relevance to diseases .

Mecanismo De Acción

Target of Action

The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .

Mode of Action

The DAPK Substrate Peptide interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .

Biochemical Pathways

DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .

Result of Action

The activation of DAPK by the DAPK Substrate Peptide leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .

Action Environment

The action of the DAPK Substrate Peptide is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBSHTZDDUPBW-RHBFSANCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H115N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)